methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound featuring a pyrazole ring, a benzoyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Benzoylation: The pyrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone.
Coupling Reaction: Finally, the benzoylated pyrazole and the thiazole derivative are coupled under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced benzoyl derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole and thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[3-(1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Lacks the dimethyl groups on the pyrazole ring.
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-1,3-thiazole-4-carboxylate: Lacks the methyl group on the thiazole ring.
Uniqueness
The presence of the 3,5-dimethyl groups on the pyrazole ring and the methyl group on the thiazole ring makes methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate unique. These structural features can influence its reactivity and biological activity, potentially making it more effective or selective in its applications compared to similar compounds.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2-[[3-(3,5-dimethylpyrazol-1-yl)benzoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O3S/c1-10-8-11(2)22(21-10)14-7-5-6-13(9-14)16(23)20-18-19-15(12(3)26-18)17(24)25-4/h5-9H,1-4H3,(H,19,20,23) |
InChI Key |
DWWRLVABDFWYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(=O)NC3=NC(=C(S3)C)C(=O)OC)C |
Origin of Product |
United States |
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